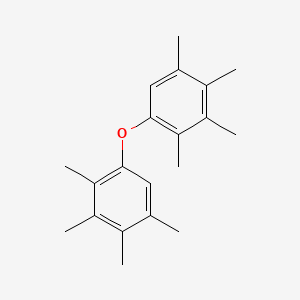
1,1'-Oxybis(2,3,4,5-tetramethylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Oxybis(2,3,4,5-tetramethylbenzene) is an organic compound with the molecular formula C20H26O It is a derivative of tetramethylbenzene, where two tetramethylbenzene units are connected through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Oxybis(2,3,4,5-tetramethylbenzene) can be synthesized through the reaction of 2,3,4,5-tetramethylphenol with a suitable dehydrating agent. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the ether linkage.
Industrial Production Methods: Industrial production of 1,1’-Oxybis(2,3,4,5-tetramethylbenzene) may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process would include the purification of the product through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Oxybis(2,3,4,5-tetramethylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxygenated compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1,1’-Oxybis(2,3,4,5-tetramethylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-Oxybis(2,3,4,5-tetramethylbenzene) involves its interaction with molecular targets through its aromatic rings and ether linkage. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The pathways involved may include electron transfer, radical formation, and covalent bonding with target molecules.
Comparison with Similar Compounds
- 1,2,3,4-Tetramethylbenzene (Prehnitene)
- 1,2,3,5-Tetramethylbenzene (Isodurene)
- 1,2,4,5-Tetramethylbenzene (Durene)
Comparison: 1,1’-Oxybis(2,3,4,5-tetramethylbenzene) is unique due to the presence of the ether linkage connecting two tetramethylbenzene units This structural feature imparts different chemical and physical properties compared to its isomers
Properties
CAS No. |
62787-19-3 |
|---|---|
Molecular Formula |
C20H26O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1,2,3,4-tetramethyl-5-(2,3,4,5-tetramethylphenoxy)benzene |
InChI |
InChI=1S/C20H26O/c1-11-9-19(17(7)15(5)13(11)3)21-20-10-12(2)14(4)16(6)18(20)8/h9-10H,1-8H3 |
InChI Key |
JCOUALARZIOEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)OC2=C(C(=C(C(=C2)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















